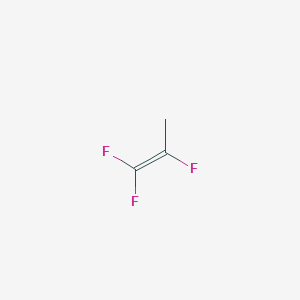

1,1,2-Trifluoro-1-propene

Overview

Description

1,1,2-Trifluoro-1-propene is a colorless transparent liquefied gas . It is used in the production of fluorosilicone rubber and fluorine-containing silicones used in hydraulic fluids .

Synthesis Analysis

Trifluoropropene is prepared by the fluorination and dehalogenation of 1,1,3,3-tetrachloropropane .Molecular Structure Analysis

The molecular formula of this compound is CHF . Its average mass is 98.067 Da and its monoisotopic mass is 98.034332 Da .Physical And Chemical Properties Analysis

This compound is a colorless transparent liquefied gas . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications

Enantioselective Synthesis

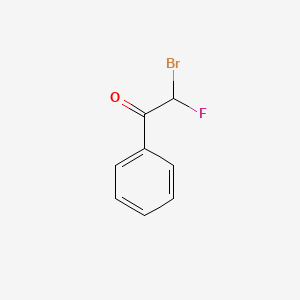

1,1,2-Trifluoro-1-propene has been utilized in the enantioselective synthesis of trifluoroalkan-2-ols. This process involves hydrogenation of trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts. The compound 2-acetoxy-3,3,3-trifluoro-1-(phenylthio)propene can be transformed into enantiomerically pure trifluorolactic acid, which has applications in organic synthesis (Kuroki et al., 2000).

Preparation of Fluoroalkenes

The compound has been used in preparing (E)-1-aryl-3,3,3-trifluoro-1,2-di(trimethylsilyl)-1-propenes, which are important building blocks in organic chemistry. This preparation involves stereoselective bissilylation and electrophilic substitution, providing a pathway to synthesize various substituted trifluoropropenes (Katagiri et al., 2011).

Copolymer Comonomer

This compound is used as a comonomer in fluorinated copolymers. Its low molecular chemistry and the reactivity of its electron-deficient double bond with dienes, nucleophiles, and Grignard compounds have been explored (Schneider & Siegemund, 1985).

Fire Suppression

It has applications in fire suppression. When combined with nitrogen, 2-bromo-3,3,3 trifluoro-1-propene/nitrogen gas mixtures show enhanced effectiveness in suppressing fires (Zou et al., 2001).

Hydrodechlorination Catalyst

The compound serves as a key intermediate in catalytic hydrodechlorination processes. For example, it is used in the synthesis of trifluoroethene, a crucial step towards creating environmentally friendly refrigerants like FC-134a (Ohnishi et al., 1991).

Electronic and Vibrational Analysis

Studies have also been conducted on the electronic structure and vibrational spectra of this compound, aiding in understanding its chemical behavior and interaction potential (Grant et al., 1986; Klaebaoe et al., 1982).

Safety and Hazards

According to the Safety Data Sheet, 1,1,2-Trifluoro-1-propene is a flammable gas and contains gas under pressure, which may explode if heated . It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name |

1,1,2-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2(4)3(5)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGDLROYEAUMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186392 | |

| Record name | Trifluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32718-30-2 | |

| Record name | Trifluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-](/img/structure/B3051212.png)

![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)

![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)